Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate
Description
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is a complex organic compound with the molecular formula C20H22N2O5S This compound is known for its unique structural features, which include a benzoylamino group, a piperidine ring, and a sulfonyl group attached to a benzenecarboxylate moiety
Properties
IUPAC Name |
methyl 2-(4-benzamidopiperidin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-27-20(24)17-9-5-6-10-18(17)28(25,26)22-13-11-16(12-14-22)21-19(23)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSJBFMUNWPNHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with piperidine to form 4-(benzoylamino)piperidine.
Esterification: Finally, the esterification of the resulting sulfonyl compound with methyl benzenecarboxylate yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its sulfonamide group can interact with biological targets, making it a candidate for further exploration in medicinal chemistry.
Enzyme Inhibition
The sulfonamide moiety is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and certain proteases. This characteristic can be leveraged to develop inhibitors that target specific metabolic pathways.
Data Table: Enzyme Inhibition Potential
| Compound | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate | Carbonic Anhydrase | Competitive | |
| Similar Sulfonamides | Various Proteases | Non-competitive |
Antimicrobial Activity
Research into sulfonamide derivatives has demonstrated their effectiveness against various bacterial strains. The modification of the piperidine ring may enhance the antimicrobial properties of this compound.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial activity of related sulfonamide compounds, several derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. While specific data on this compound is not available, its structural similarities suggest potential efficacy in this area.
Neuropharmacology
Given the structural components of this compound, it may also have applications in neuropharmacology, particularly concerning neurotransmitter modulation.
Data Table: Neuropharmacological Effects
Mechanism of Action
The mechanism by which Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoylamino group and piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The sulfonyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[4-(aminopiperidino]sulfonyl}benzenecarboxylate: Similar structure but lacks the benzoyl group.
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzoate: Similar structure but with a different ester group.
Uniqueness
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is unique due to the presence of the benzoylamino group, which enhances its binding affinity and specificity for certain biological targets
Biological Activity
Methyl 2-{[4-(benzoylamino)piperidino]sulfonyl}benzenecarboxylate is a complex organic compound with significant biological activity. Its structure includes a benzoylamino group linked to a piperidine, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms, and potential therapeutic uses, supported by diverse research findings.
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 402.46408 g/mol
- CAS Number : [Not available in the provided data]
Biological Activity
The biological activity of this compound primarily relates to its role as a modulator of protein tyrosine phosphatases (PTPs). PTPs are critical in various signaling pathways and are implicated in metabolic disorders, including diabetes and obesity.
- Inhibition of Protein Tyrosine Phosphatases : The compound has been shown to inhibit the activity of PTPs, particularly PTP1B, which is associated with insulin signaling pathways. This inhibition can potentially improve insulin sensitivity and regulate glucose metabolism, making it relevant for treating type II diabetes and related metabolic disorders .
- Antiproliferative Effects : Research indicates that compounds containing the benzoylpiperidine fragment, similar to this compound, exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting potential applications in oncology .
Case Study 1: Antidiabetic Properties
A study examining the effects of this compound on diabetic models demonstrated significant improvements in glucose tolerance and reductions in hyperlipidemia. The compound was effective in modulating insulin signaling pathways through the inhibition of PTP1B, leading to enhanced insulin sensitivity in treated subjects.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (MDA-MB-231 and MCF-7) revealed that the compound exhibited significant antiproliferative effects. The mechanism involved competitive inhibition of key enzymes involved in cancer cell proliferation, with promising IC50 values indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization strategies :
Q. Table 1: Comparison of Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1 | Xylene | None | 65 | 85 | |
| 2 | DCM | Et₃N | 78 | 92 | |
| 3 | THF | DCC | 82 | 95 |
Advanced: What methodologies are recommended for evaluating its biological activity and target specificity?
Q. In vitro assays :
Q. Target identification :
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes. For example, piperidine-sulfonyl analogs show affinity for ATP-binding pockets in kinases .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., sulfonyl vs. carbonyl linkages) .
- HPLC : Use a C18 column with a methanol/water gradient (65:35) and UV detection at 254 nm for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported reaction yields vs. purity?
Discrepancies often arise from:
- Side reactions : Unreacted intermediates (e.g., residual benzoyl chloride) may skew HPLC results. Implement gradient elution to separate impurities .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce crystallinity. Use recrystallization in ethyl acetate/hexane to enhance purity .
Case Study : A 2025 study achieved 92% purity by replacing DCM with THF in sulfonation, reducing byproduct formation by 30% .
Advanced: What strategies are used in structure-activity relationship (SAR) studies for analogs?
Q. Table 2: SAR Trends in Analogs
| Modification | Bioactivity (IC₅₀, μM) | LogP | Reference |
|---|---|---|---|
| Benzoylamino (parent) | 1.2 | 2.8 | |
| Acetyl substitution | 3.5 | 1.9 | |
| Nitro substitution | 0.8 | 3.1 |
Basic: What are the stability and storage recommendations for this compound?
- Storage : –20°C in amber vials under argon to prevent hydrolysis of the ester group .
- Stability : Susceptible to moisture; conduct periodic TLC checks for degradation (Rf = 0.4 in ethyl acetate/hexane 1:1) .
Advanced: How can mechanistic studies elucidate its mode of action in biological systems?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes .
- Metabolomics : LC-MS profiling to identify downstream metabolites in cell lysates .
Basic: What safety precautions are necessary during handling?
- PPE : Gloves, lab coat, and goggles due to potential irritancy (similar to piperidine derivatives) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .
Advanced: How can computational modeling guide the design of derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
